molecular formula C24H15BrN2O3S B10865901 (2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide

(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide

Cat. No.: B10865901
M. Wt: 491.4 g/mol
InChI Key: UEOHOUABAILIEY-KPKJPENVSA-N
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Description

N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is a complex organic compound that features a combination of bromophenyl, acryl, anthracenyl, and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA typically involves multiple steps:

    Preparation of 4-bromophenylacryloyl chloride: This can be achieved by reacting 4-bromophenylacrylic acid with thionyl chloride under reflux conditions.

    Synthesis of 9,10-dioxo-9,10-dihydro-2-anthracenylthiourea: This involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-thiol with an appropriate isothiocyanate.

    Coupling Reaction: The final step involves the coupling of 4-bromophenylacryloyl chloride with 9,10-dioxo-9,10-dihydro-2-anthracenylthiourea in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA can undergo various types of chemical reactions:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl groups in the anthracenyl moiety can be reduced to form hydroxyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a fluorescent probe.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl and anthracenyl groups can facilitate binding to hydrophobic pockets in proteins.

    Fluorescent Properties: The anthracenyl moiety can absorb and emit light, making it useful as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)UREA: Similar structure but with a urea group instead of thiourea.

    N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA: Similar structure but with a chlorophenyl group instead of bromophenyl.

    N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBAMATE: Similar structure but with a carbamate group instead of thiourea.

Uniqueness

N-[3-(4-BROMOPHENYL)ACRYLOYL]-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is unique due to the presence of both bromophenyl and anthracenyl groups, which can confer specific electronic and steric properties. The thiourea group also provides unique reactivity compared to urea or carbamate analogs.

Properties

Molecular Formula

C24H15BrN2O3S

Molecular Weight

491.4 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C24H15BrN2O3S/c25-15-8-5-14(6-9-15)7-12-21(28)27-24(31)26-16-10-11-19-20(13-16)23(30)18-4-2-1-3-17(18)22(19)29/h1-13H,(H2,26,27,28,31)/b12-7+

InChI Key

UEOHOUABAILIEY-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Br

Origin of Product

United States

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